8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Overview
Description
“8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” is a chemical compound with the CAS Number: 571917-27-6 . It has a molecular weight of 253.63 . The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine-3-thiol .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the key intermediate 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carbohydrazide was synthesized using microwave technology to shorten the reaction time and increase the yield . Another method involved nitrogen protection in a stainless steel autoclave, followed by hydrogenation under pressure, filtration, and washing .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClF3N3S/c8-4-1-3(7(9,10)11)2-14-5(4)12-13-6(14)15/h1-2H,(H,13,15) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is 4°C .Scientific Research Applications
Optical Sensors and Environmental Monitoring
Pyrimidine and its derivatives, including structures similar to 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol, are used in the development of optical sensors. These compounds are integral in creating materials for detecting environmental pollutants and monitoring various biological and chemical processes. The ability of these compounds to form coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their utility in environmental safety and analytical chemistry (Jindal & Kaur, 2021).
Antimicrobial and Anti-inflammatory Agents
Compounds with a triazole core, akin to the chemical structure of interest, have been explored for their potential as antimicrobial and anti-inflammatory agents. The positioning of functional groups, such as the trifluoromethyl group, plays a significant role in the activity profile of these compounds. This highlights the importance of chemical structure in the development of novel agents with minimal side effects for treating infections and inflammation (Kaur, Kumar, & Gupta, 2015).
Chemosensors for Metal Ion Detection
Heteroatom-containing organic compounds, including those similar to this compound, are utilized as chemosensors for detecting metal ions. These compounds, featuring sulfur, nitrogen, and oxygen, offer coordination sites that are valuable in coordination chemistry. Their application in detecting metal ions like Ag(I) in various samples underscores their potential in environmental monitoring and safety (Al-Saidi & Khan, 2022).
Organic Synthesis and Catalysis
The incorporation of heterocyclic N-oxides, akin to the structure of the compound , into organic compounds enhances their utility in organic synthesis and catalysis. These derivatives are pivotal in forming metal complexes, designing catalysts, and facilitating asymmetric syntheses. Their significant role in medicinal applications, such as anticancer and antibacterial activities, further highlights their versatility in scientific research (Li et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3S/c8-4-1-3(7(9,10)11)2-14-5(4)12-13-6(14)15/h1-2H,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZTXHRIINHBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=S)N2C=C1C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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